Cas no 1248465-86-2 (3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione)
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione
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- Inchi: 1S/C9H8O3S/c1-9(6-2-3-13-5-6)4-7(10)12-8(9)11/h2-3,5H,4H2,1H3
- InChI Key: IWIVBDULZYFZNO-UHFFFAOYSA-N
- SMILES: O1C(=O)CC(C)(C2C=CSC=2)C1=O
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-102804-0.05g |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 0.05g |
$202.0 | 2023-10-28 | |
| Enamine | EN300-102804-0.1g |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 0.1g |
$301.0 | 2023-10-28 | |
| Enamine | EN300-102804-0.25g |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 0.25g |
$431.0 | 2023-10-28 | |
| Enamine | EN300-102804-0.5g |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 0.5g |
$679.0 | 2023-10-28 | |
| Enamine | EN300-102804-1.0g |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 1g |
$871.0 | 2023-05-24 | |
| Enamine | EN300-102804-2.5g |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 2.5g |
$1707.0 | 2023-10-28 | |
| Enamine | EN300-102804-5.0g |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 5g |
$2525.0 | 2023-05-24 | |
| Enamine | EN300-102804-10.0g |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 10g |
$3746.0 | 2023-05-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6822-100MG |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 100MG |
¥ 943.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6822-250MG |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione |
1248465-86-2 | 95% | 250MG |
¥ 1,511.00 | 2023-04-06 |
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione Suppliers
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione
Introduction to 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione (CAS No: 1248465-86-2)
3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione is a heterocyclic compound with significant interest in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1248465-86-2, features a unique structural framework that combines a thiophene ring with an oxolane backbone, terminated by a dione moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for further exploration in drug discovery and industrial applications.
The molecular structure of 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione encompasses a rigid bicyclic system, which is often conducive to stable interactions with biological targets. The thiophene moiety, known for its electron-deficient nature and ability to participate in π-stacking interactions, enhances the compound's potential as a scaffold for medicinal chemistry. Meanwhile, the oxolane ring contributes to conformational constraints, which can be exploited to fine-tune binding affinities and selectivity in pharmacological assays.
In recent years, there has been growing attention on heterocyclic compounds as pharmacophores due to their diverse biological activities and structural versatility. The integration of thiophene and oxolane units in 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione aligns with this trend, prompting investigations into its potential therapeutic applications. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further pharmacological evaluation.
The synthesis of 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps typically include cyclization reactions to form the oxolane ring and subsequent functionalization to introduce the thiophene moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial settings.
One of the most compelling aspects of 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione is its potential as a building block for more complex derivatives. By modifying substituents on the thiophene or oxolane rings, chemists can generate libraries of compounds with tailored properties. Such structural diversification is crucial for identifying novel bioactive molecules with improved efficacy and reduced side effects. High-throughput screening (HTS) and computational modeling techniques are increasingly being employed to accelerate this process.
Recent research has also explored the material science applications of 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione. Its rigid structure and electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable π-conjugated systems enhances its performance in these applications. Additionally, its compatibility with other functional materials suggests potential uses in hybrid systems that combine organic and inorganic components.
The pharmaceutical relevance of 3-methyl-3-(thiophen-3-yl)oxolane-2,5-dione extends beyond enzyme inhibition. Studies have indicated that this compound may interact with DNA or RNA through intercalation or groove binding mechanisms, which could be exploited for anticancer or antiviral therapies. Furthermore, its ability to cross cell membranes makes it a candidate for drug delivery systems designed to target specific tissues or organs.
In conclusion, 3-methyl - 3 - ( thi o ph en - 3 - yl ) ox ol an e - 2 , 5 - d io ne ( CAS No: 1 248465 - 86 - 2 ) represents a structurally intriguing compound with broad potential applications. Its unique combination of functional groups positions it as a valuable scaffold for medicinal chemistry and materials science research. As synthetic methods continue to improve and computational tools become more sophisticated, further exploration of this compound is likely to yield significant advancements across multiple disciplines.
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